molecular formula C25H22N2O3 B392001 4-BENZOYL-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE

4-BENZOYL-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE

Cat. No.: B392001
M. Wt: 398.5g/mol
InChI Key: PRVWZLMJGSIEJW-LNVKXUELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-BENZOYL-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a pyrrolone ring, a benzoyl group, and a dimethylamino phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZOYL-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common method involves the condensation of benzaldehyde derivatives with appropriate amines and ketones under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further use or sale .

Chemical Reactions Analysis

Types of Reactions

4-BENZOYL-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-BENZOYL-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-BENZOYL-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BENZOYL-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H22N2O3

Molecular Weight

398.5g/mol

IUPAC Name

(4Z)-5-[4-(dimethylamino)phenyl]-4-[hydroxy(phenyl)methylidene]-1-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C25H22N2O3/c1-26(2)19-15-13-17(14-16-19)22-21(23(28)18-9-5-3-6-10-18)24(29)25(30)27(22)20-11-7-4-8-12-20/h3-16,22,28H,1-2H3/b23-21-

InChI Key

PRVWZLMJGSIEJW-LNVKXUELSA-N

SMILES

CN(C)C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=CC=CC=C4

Isomeric SMILES

CN(C)C1=CC=C(C=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2C4=CC=CC=C4

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=CC=CC=C4

Origin of Product

United States

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